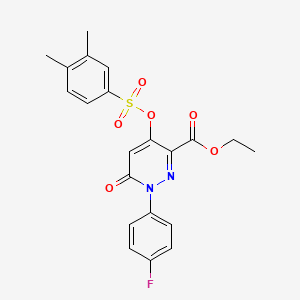

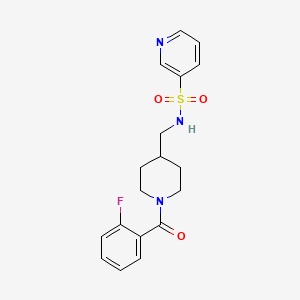

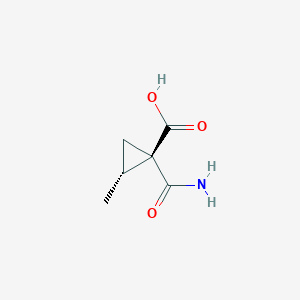

![molecular formula C18H14F3N3O2 B2517000 N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(trifluoromethyl)benzamide CAS No. 941923-61-1](/img/structure/B2517000.png)

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(trifluoromethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(trifluoromethyl)benzamide is a compound that can be associated with a class of benzamide derivatives. These compounds are of significant interest in medicinal chemistry due to their potential biological applications, including their roles as channel openers or inhibitors with potential therapeutic effects in various diseases such as epilepsy, pain, and cancer.

Synthesis Analysis

The synthesis of related benzamide derivatives often involves the reaction of specific amines with corresponding carboxylates or other precursor molecules. For instance, the synthesis of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides was achieved by reacting benzylamines with ethyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a] pyrimidine-3-carboxylate, which in turn was obtained from a condensation reaction involving 2-amino-4-methylpyridine and triethyl methanetricarboxylate . Although the specific synthesis route for N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(trifluoromethyl)benzamide is not detailed in the provided papers, similar synthetic strategies could be inferred.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of a benzamide moiety and additional substituents that define their biological activity. For example, the crystal structure of a related N-(pyridin-2-ylmethyl)benzamide derivative showed two independent molecules with different orientations of the pyridine ring with respect to the benzene ring . Such structural variations can significantly influence the biological properties of these compounds.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions depending on their substituents. The modifications, such as methylation at specific positions on the pyridine moiety, have been explored to enhance biological properties like analgesic effects . The chemical reactivity of N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(trifluoromethyl)benzamide would similarly be influenced by its functional groups and overall molecular structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are crucial for their biological activity and pharmacokinetics. For instance, the solubility, crystallinity, and molecular interactions, as revealed by crystallography and Hirshfeld surface analysis, can affect the drug's bioavailability and efficacy . The ADME (absorption, distribution, metabolism, and excretion) properties are also essential for drug development, as seen in the in silico ADME study of a benzimidazole-bearing benzamide derivative . These properties would need to be thoroughly investigated for N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(trifluoromethyl)benzamide to assess its potential as a therapeutic agent.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

One area of application involves the synthesis of heterocyclic compounds with potential biological activities. For instance, derivatives of pyrimidine linked with pyrazole have been synthesized and evaluated for their insecticidal and antibacterial potential. These compounds have shown promise against certain insects and microorganisms, indicating their potential in developing new pesticides and antibiotics (Deohate & Palaspagar, 2020).

Anticancer and Anti-inflammatory Agents

Research into novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has shown these compounds to have significant anti-inflammatory and analgesic properties. These findings highlight the potential of such compounds in the development of new therapeutic agents for treating inflammation and pain (Abu‐Hashem et al., 2020).

Neurological and Pain Management

Another application is in neurological disorders and pain management. N-pyridyl and pyrimidine benzamides have been identified as KCNQ2/Q3 potassium channel openers, offering a new approach to treating epilepsy and pain. This research has led to the development of compounds with specific activities in animal models, underscoring the therapeutic potential of targeting potassium channels (Amato et al., 2011).

Antimicrobial and Antioxidant Properties

The synthesis and characterization of new compounds for their biological activity also extend to antimicrobial and antioxidant properties. Some synthesized compounds exhibit mild to moderate activity against bacterial strains and oxidative stress, suggesting their utility in addressing infections and oxidative damage (Maheswaran et al., 2012).

Material Science and Supramolecular Chemistry

In material science, the study of nonaqueous capillary electrophoresis and the synthesis of energetic multi-component molecular solids by hydrogen bonds and weak intermolecular interactions showcase the application of these compounds in creating new materials with specific physical properties. This research is pivotal for the development of advanced materials for various industrial applications (Ye et al., 2012).

Propiedades

IUPAC Name |

N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3O2/c1-10-7-8-14-22-11(2)15(17(26)24(14)9-10)23-16(25)12-5-3-4-6-13(12)18(19,20)21/h3-9H,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGSJEHRPDXLCRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC(=C(C2=O)NC(=O)C3=CC=CC=C3C(F)(F)F)C)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(trifluoromethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

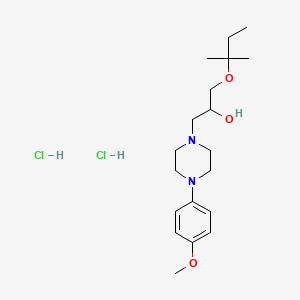

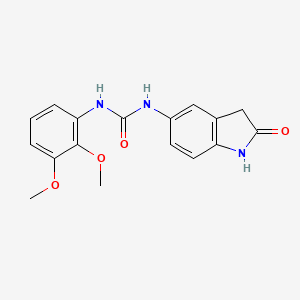

![8-Methyl-6-oxa-9-azaspiro[4.5]decane](/img/structure/B2516917.png)

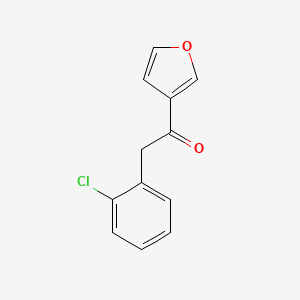

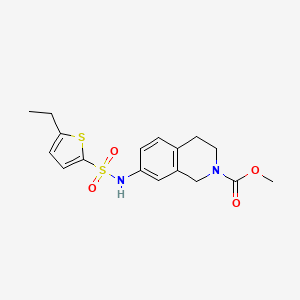

![1-methyl-2-[(3-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde](/img/structure/B2516922.png)

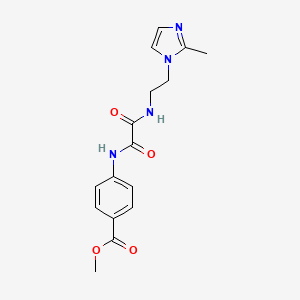

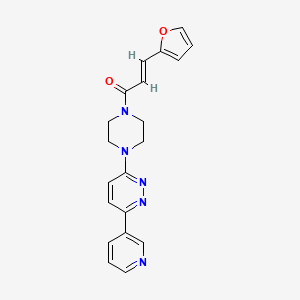

![(E)-N-({1-[(2-nitrophenyl)methyl]-1H-pyrrol-2-yl}methylidene)hydroxylamine](/img/structure/B2516926.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2516928.png)

![1-(2-methylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2516935.png)